4-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyridine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyridine-2-carbonitrile” is a complex organic molecule that contains several functional groups and rings, including a trifluoromethyl group, a 1,2,4-triazole ring, a pyridazin ring, a piperazine ring, and a pyridine ring . It belongs to the class of organic compounds known as phenyl-1,2,4-triazoles .
Synthesis Analysis
The synthesis of such compounds often involves multi-component reactions. For instance, the synthesis of 3-trifluoromethyl-1,2,4-triazoles has been developed using trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials . This method features a broad substrate scope, high efficiency, and scalability, providing a straightforward route to the biologically important 3-trifluoromethyl-1,2,4-triazole scaffolds .Molecular Structure Analysis
The IR absorption spectra of similar compounds have shown two signals for C=O groups at 1650–1712 cm−1. The 1H-NMR spectrum of related compounds has shown two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis
The chemical reactions involving these types of compounds are often multi-component reactions. For instance, the synthesis of 3-trifluoromethyl-1,2,4-triazoles involves a reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be inferred from their molecular structure. For instance, the presence of a trifluoromethyl group could significantly improve the physicochemical and pharmacological properties of the parent molecules due to the unique character of the fluorine atom .科学的研究の応用
Anticancer Activity
The compound exhibits potential as an anticancer agent. Researchers have explored its effects on various cancer cell lines, particularly breast cancer. Further studies are needed to elucidate its precise mechanisms of action and optimize its efficacy .
Antimicrobial Properties
In vitro studies have demonstrated the compound’s antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains. Investigating its mode of action and assessing its potential as a novel antimicrobial agent is crucial .
Analgesic and Anti-Inflammatory Effects
Preliminary evidence suggests that this compound may possess analgesic and anti-inflammatory properties. Researchers have observed its impact on pain pathways and inflammation markers. Further preclinical and clinical investigations are warranted .
Antioxidant Potential
The compound’s chemical structure indicates potential antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases. Detailed studies are needed to validate its antioxidant capacity .
Enzyme Inhibition
a. Carbonic Anhydrase Inhibitors The compound has been investigated as a potential carbonic anhydrase inhibitor. These enzymes play essential roles in physiological processes, and their inhibition can have therapeutic implications. b. Cholinesterase Inhibitors Cholinesterase inhibitors are relevant in neurodegenerative diseases like Alzheimer’s. The compound’s interaction with cholinesterases warrants further exploration. c. Alkaline Phosphatase Inhibition Alkaline phosphatase inhibitors have applications in bone health and other disorders. The compound’s effects on this enzyme class are intriguing. d. Anti-Lipase Activity Lipase inhibitors are relevant in obesity and lipid metabolism. The compound’s lipase inhibitory potential merits investigation. e. Aromatase Inhibition Aromatase inhibitors are used in breast cancer treatment. Exploring the compound’s impact on aromatase could be valuable .
Antitubercular Agents
Given the global burden of tuberculosis, identifying novel antitubercular agents is crucial. Researchers have explored the compound’s activity against Mycobacterium tuberculosis. Further studies are essential to assess its efficacy and safety .
将来の方向性
The future directions for research on such compounds could include further studies on their toxicity risk assessment and structure-activity relationship. Given their broad-spectrum pharmaceutical activity, these compounds offer the opportunity for the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .
特性
IUPAC Name |
4-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N8/c17-16(18,19)15-23-22-13-1-2-14(24-27(13)15)26-7-5-25(6-8-26)12-3-4-21-11(9-12)10-20/h1-4,9H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFMBJHCEPLICK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=NC=C2)C#N)C3=NN4C(=NN=C4C(F)(F)F)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyridine-2-carbonitrile |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。